molecular formula C7H6O3 B1222997 Methoxybenzoquinone CAS No. 2880-58-2

Methoxybenzoquinone

Cat. No. B1222997
Key on ui cas rn: 2880-58-2
M. Wt: 138.12 g/mol
InChI Key: ZJKWJHONFFKJHG-UHFFFAOYSA-N
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Patent
US04845083

Procedure details

Vanillin (2.432 kg) was added to a solution of sodium hydroxide (640 g) in water (8 l) and cooled to 10° C. with an ice-bath. Then a solution of hydrogen peroxide (30%) (2.4 1) was added at a rate to keep the temperature of the reacting mixture below 30° C. The addition completed (about 2 hours), the reaction mixture was added over a period of 3 hours to a suspension of sodium periodate (880 g) in water (4 l) and acetic acid (640 ml) cooled with an ice-bath to 10° C. (the temperature of the reacting mixture was kept below 35° C.). The resulting precipitate was filtered, washed with cold water followed by ethanol/hexane (1:1) mixture and air-dried to afford the title compound (1.9 kg), m.p. 144°-147° C.
Quantity
2.432 kg
Type
reactant
Reaction Step One
Quantity
640 g
Type
reactant
Reaction Step One
Name
Quantity
8 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
880 g
Type
reactant
Reaction Step Three
Name
Quantity
4 L
Type
solvent
Reaction Step Three
Quantity
640 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=C[C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.[OH-].[Na+].OO.I([O-])(=O)(=O)=[O:17].[Na+]>O.C(O)(=O)C>[CH3:7][O:6][C:5]1[C:8](=[O:9])[CH:10]=[CH:11][C:3](=[O:17])[CH:4]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2.432 kg
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
640 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
Quantity
880 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
4 L
Type
solvent
Smiles
O
Name
Quantity
640 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature of the reacting mixture below 30° C
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
(about 2 hours)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled with an ice-bath to 10° C. (the temperature of the reacting mixture
CUSTOM
Type
CUSTOM
Details
was kept below 35° C.
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
COC=1C(C=CC(C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 kg
YIELD: CALCULATEDPERCENTYIELD 334.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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